![molecular formula C20H11ClN2O4 B2916893 6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 166659-01-4](/img/structure/B2916893.png)

6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

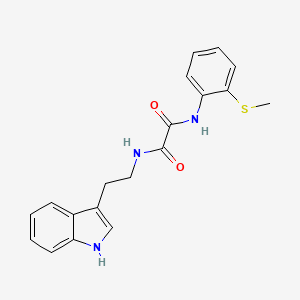

The compound “6-(2-Chloro-5-nitrophenyl)benzodbenzazepine-5,7-dione” is a benzazepine derivative. Benzazepines are seven-membered heterocyclic compounds containing nitrogen. They form the core structure of many pharmaceutical drugs, including some benzodiazepines .

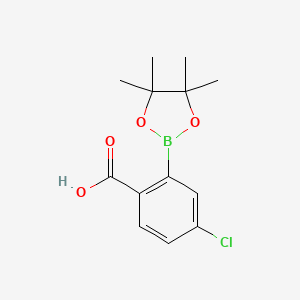

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzazepine core, with a nitro group (-NO2) and a chloro group (-Cl) attached to the phenyl ring. The dione indicates the presence of two carbonyl groups (C=O) in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

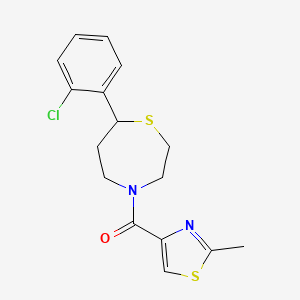

Dopaminergic Activity

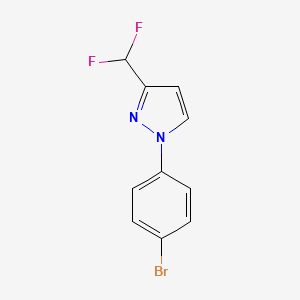

Substituted benzazepines have been synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds demonstrate dopaminergic activity by affecting renal blood flow and showing central activity through rotational effects in rats and stimulation of rat striatal adenylate cyclase. The structural modifications, such as hydroxyl groups on the phenyl group or substitutions with chloro, methyl, or trifluoromethyl groups, significantly influence their dopaminergic activity (Pfeiffer et al., 1982).

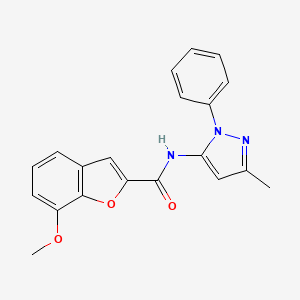

Antitumor Evaluation

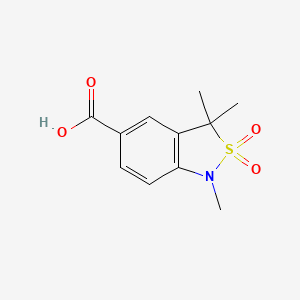

Novel derivatives of benzothiazoles have been synthesized and evaluated for their cytostatic activities against various malignant human cell lines. These compounds, featuring different substituents like amino, dimethylamino, or fluoro on the phenyl ring, demonstrated significant cytostatic activities, suggesting potential applications in cancer research (Racané et al., 2006).

Spectroscopic and Quantum Chemical Studies

The molecular geometry, vibrational frequencies, and electronic properties of related benzodiazepine compounds have been elucidated using quantum chemical calculations. These studies provide insights into the charge transfer within molecules and identify potential sites for electrophilic and nucleophilic attacks, contributing to the understanding of their reactivity and interactions (Sylaja et al., 2016).

Synthetic Utilization

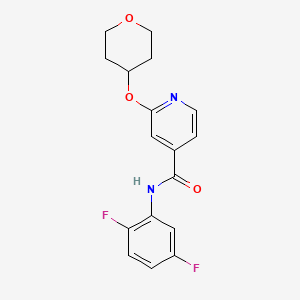

Research on the synthetic utilization of polynitroaromatic compounds has led to the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, showcasing methodologies for nucleophilic displacement of nitro groups and highlighting the versatility of these frameworks in synthesizing compounds with potential pharmaceutical applications (Samet et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, benzazepine derivatives like benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Future Directions

properties

IUPAC Name |

6-(2-chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClN2O4/c21-17-10-9-12(23(26)27)11-18(17)22-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(22)25/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDPXZACBPFSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2916819.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2916825.png)

![Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2916826.png)

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)

![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)